molecular formula C29H46N4O6 B033796 Glidobactin B CAS No. 108351-51-5

Glidobactin B

Cat. No. B033796
CAS RN: 108351-51-5
M. Wt: 546.7 g/mol
InChI Key: AZHZGGIJCMPFMJ-AECIEKQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glidobactin B is a natural product that has been discovered in recent years. It is a cyclic lipopeptide that has shown promising results in scientific research. This compound has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

Scientific Research Applications

Biosynthesis and Gene Clustering

  • Biosynthesis Mechanism : Glidobactins, including Glidobactin B, are synthesized by a gene cluster in soil bacteria, contributing to their cytotoxic properties. This process involves unique non-proteinogenic amino acids and a complex synthesis pathway (Schellenberg, Bigler, & Dudler, 2007).

Chemical Properties and Biological Activity

  • Chemical Structure and Antitumor Activity : this compound possesses a cyclic tripeptide nucleus with unsaturated fatty acids, exhibiting broad antifungal activity and potential in prolonging the life span of mice with leukemia (Oka et al., 1988).

Potential in Anticancer Drug Development

  • Proteasome Inhibition : this compound is considered a potent proteasome inhibitor, showing promise as an anticancer drug. Its production and bioactivity are enhanced under specific conditions, and its structural features are critical for its efficacy (Zhao et al., 2021).

Enhancement of Production

  • Production Optimization : Research has focused on enhancing the production of this compound, including medium optimization and fermentation processes, to increase its yield significantly (Titus & Roundy, 1990).

Structural Elucidation

  • Detailed Structural Analysis : Studies have detailed the structural elucidation of this compound, emphasizing the importance of its cyclized tripeptide nucleus and the fatty acid moiety for its biological activity (Oka et al., 1988).

Genetic Engineering for Enhanced Production

  • Heterologous Production : Advanced genetic engineering techniques have been applied to optimize the production of this compound in various bacterial hosts, improving yield and facilitating the exploration of its potential in medical applications (Bian et al., 2014).

properties

CAS RN

108351-51-5

Molecular Formula

C29H46N4O6

Molecular Weight

546.7 g/mol

IUPAC Name

(2E,4E,8E)-N-[(2S,3R)-3-hydroxy-1-[[(3Z,5S,8S,10S)-10-hydroxy-5-methyl-2,7-dioxo-1,6-diazacyclododec-3-en-8-yl]amino]-1-oxobutan-2-yl]tetradeca-2,4,8-trienamide

InChI

InChI=1S/C29H46N4O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(37)33-27(22(3)34)29(39)32-24-20-23(35)18-19-30-25(36)17-16-21(2)31-28(24)38/h8-9,12-17,21-24,27,34-35H,4-7,10-11,18-20H2,1-3H3,(H,30,36)(H,31,38)(H,32,39)(H,33,37)/b9-8+,13-12+,15-14+,17-16-/t21-,22+,23-,24-,27-/m0/s1

InChI Key

AZHZGGIJCMPFMJ-AECIEKQISA-N

Isomeric SMILES

CCCCC/C=C/CC/C=C/C=C/C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@H]1C[C@H](CCNC(=O)/C=C\[C@@H](NC1=O)C)O

SMILES

CCCCCC=CCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

Canonical SMILES

CCCCCC=CCCC=CC=CC(=O)NC(C(C)O)C(=O)NC1CC(CCNC(=O)C=CC(NC1=O)C)O

synonyms

glidobactin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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